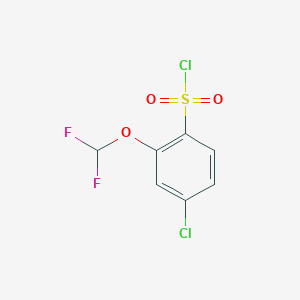
4-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride is a chemical compound with the molecular formula C7H4ClF2O3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a chloro group and a difluoromethoxy group on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride typically involves the chlorination of 4-chloro-2-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Chlorobenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain reactions.
2-(Difluoromethoxy)benzenesulfonyl chloride: Similar but with the chloro group in a different position on the benzene ring.
Uniqueness
4-Chloro-2-(difluoromethoxy)benzenesulfonylchloride is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
Molecular Formula |
C7H4Cl2F2O3S |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-4-1-2-6(15(9,12)13)5(3-4)14-7(10)11/h1-3,7H |
InChI Key |
XNGPEMVIHUTBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)

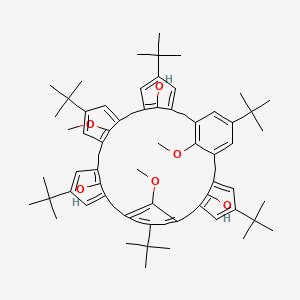
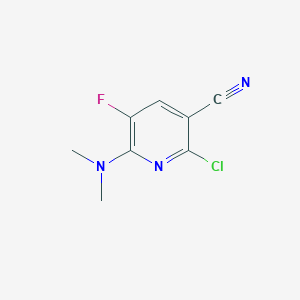
![N-(2-bromophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B14874574.png)
![7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14874576.png)
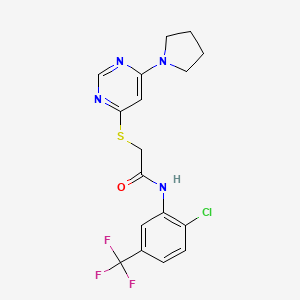
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
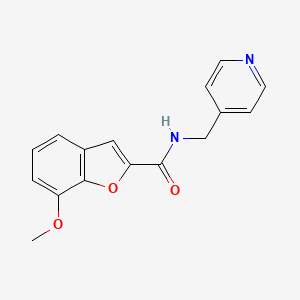
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate](/img/structure/B14874606.png)
![N-(2-cyano-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide](/img/structure/B14874612.png)

![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
